4-Nitrobenzotrifluoride

Electrophilic Aromatic Substitution Regioselectivity Isomer Distribution

4-Nitrobenzotrifluoride (CAS 402-54-0) offers unique para-substituted nitro and trifluoromethyl electronic effects, delivering regioselectivity and high metabolic stability unattainable with non-fluorinated or isomer alternatives. Essential for API intermediates (e.g., 3-trifluoromethylanilines) and durable agrochemicals. Substitution risks failed syntheses and altered bioactivity. Procure with confidence.

Molecular Formula C7H4F3NO2
Molecular Weight 191.11 g/mol
CAS No. 402-54-0
Cat. No. B1347088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzotrifluoride
CAS402-54-0
Molecular FormulaC7H4F3NO2
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C7H4F3NO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H
InChIKeyXKYLCLMYQDFGKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzotrifluoride (CAS 402-54-0): Physicochemical Baseline and Structural Identity for Procurement


4-Nitrobenzotrifluoride (CAS 402-54-0), also known as 1-nitro-4-(trifluoromethyl)benzene, is a halogenated aromatic compound with the molecular formula C₇H₄F₃NO₂ and a molecular weight of 191.11 g/mol [1]. It is characterized by a para-substitution pattern of a strong electron-withdrawing nitro (-NO₂) group and an exceptionally strong electron-withdrawing trifluoromethyl (-CF₃) group on a benzene ring [1]. Physically, it is a solid at ambient temperatures, with a melting point reported between 38-40 °C (lit.), and a boiling point of 81-83 °C at 10 mmHg [1]. Its density is estimated at 1.3910 g/cm³ [1]. This unique combination of electron-deficient properties makes it a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

4-Nitrobenzotrifluoride: Why In-Class Substitution with Alternative Nitroaromatics is Scientifically Invalid


Substituting 4-Nitrobenzotrifluoride with other nitroaromatic compounds, such as other isomers or non-fluorinated analogs, is not a trivial decision. The compound's utility is defined by the synergistic and position-specific electronic effects of the nitro and trifluoromethyl groups. For instance, the para-position of the nitro group relative to the -CF₃ group dictates a unique regioselectivity in subsequent reactions, a property not shared by the ortho- or meta-isomers [1]. Furthermore, the -CF₃ group imparts distinct physicochemical properties—including high metabolic stability and lipophilicity—that are unattainable with non-fluorinated analogs like 4-nitrotoluene [2]. This fundamental difference in electronic and metabolic behavior means that replacing the compound with a generic substitute will likely alter reaction outcomes, product stability, and bioactivity, leading to failed syntheses or non-viable end products [1][2].

4-Nitrobenzotrifluoride: A Quantitative Guide to Differential Performance Against Structural Analogs


4-Nitrobenzotrifluoride vs. Ortho- and Meta-Isomers: Regioselectivity in Electrophilic Aromatic Substitution

The nitration of benzotrifluoride yields a specific isomer ratio due to the strong meta-directing nature of the -CF₃ group. In contrast to the nitration of toluene, which yields a mixture of ortho- and para-isomers, the nitration of benzotrifluoride is highly regioselective, predominantly yielding the 3-nitro (meta) isomer. While the 4-nitro (para) and 2-nitro (ortho) isomers are also formed, they constitute a smaller fraction of the product mixture [1]. This demonstrates that the para-substituted 4-Nitrobenzotrifluoride is a distinct, separable chemical entity produced in lower abundance during direct nitration, differentiating it from the more abundant meta-isomer and highlighting its unique substitution pattern as a defined chemical building block.

Electrophilic Aromatic Substitution Regioselectivity Isomer Distribution Synthesis Planning

4-Nitrobenzotrifluoride vs. 3-Nitrobenzotrifluoride: Divergent Reactivity with Strong Nucleophiles

The positional isomerism between 4-nitro- and 3-nitrobenzotrifluoride leads to dramatically different reaction outcomes with strong nucleophiles. A study examining the reaction of benzotrifluoride derivatives with sodium amide (NaNH₂) showed that p-Nitrobenzotrifluoride (4-nitro) and m-Nitrobenzotrifluoride (3-nitro) follow divergent pathways to produce entirely different product classes [1].

Nucleophilic Aromatic Substitution Reaction Mechanism Selectivity Isomer Comparison

4-Nitrobenzotrifluoride vs. 4-Nitrotoluene: Enhanced Metabolic Stability and Lipophilicity for Drug/Agrochemical Design

The replacement of the methyl group in 4-nitrotoluene with a trifluoromethyl group in 4-Nitrobenzotrifluoride represents a classic bioisosteric replacement strategy in medicinal and agricultural chemistry. This substitution is not merely structural but profoundly alters the molecule's physicochemical and biological properties [1]. The strong electron-withdrawing nature and high C-F bond energy of the -CF₃ group confer enhanced metabolic stability, preventing rapid oxidative degradation by cytochrome P450 enzymes, which often occurs with methyl (-CH₃) groups [1]. This results in a longer half-life and improved bioavailability for drug candidates [1].

Drug Design Metabolic Stability Lipophilicity Fluorinated Building Block

4-Nitrobenzotrifluoride vs. 4-Nitrochlorobenzene: Differentiation as a Synthetic Handle

While both 4-Nitrobenzotrifluoride and 4-Nitrochlorobenzene can undergo nucleophilic aromatic substitution (SNAr), their reactivity and the role of their substituents differ significantly. In 4-Nitrochlorobenzene, the chlorine atom acts as a leaving group. In 4-Nitrobenzotrifluoride, the nitro group itself can serve as a leaving group in certain reactions. Reviews of aromatic nucleophilic substitution note that the relative nucleofugicity of the nitro group can rival, and in some cases surpass, that of the fluorine atom [1]. This indicates that the nitro group in an activated system like 4-Nitrobenzotrifluoride is not merely a passive electron-withdrawing group but an active participant that can be displaced, enabling unique synthetic transformations not possible with chloro-analogs.

Nucleophilic Aromatic Substitution Leaving Group Ability SNAr Synthetic Strategy

4-Nitrobenzotrifluoride: A Direct Precursor for the Scalable Electrosynthesis of High-Value 3-Trifluoromethylanilines

4-Nitrobenzotrifluoride has been specifically identified as a key substrate in a robust and scalable electrochemical reduction workflow designed to synthesize 3-trifluoromethylanilines . These anilines are critical intermediates for manufacturing active pharmaceutical ingredients (APIs) and agrochemicals . The electrochemical process represents an advanced, safer alternative to traditional chemical reduction methods, offering better control and reduced reagent waste . The study reported an improvement in yield from an initial 23% to a final 75% for the salt form of the product through process optimization . This positions 4-Nitrobenzotrifluoride as a vital starting material for advanced manufacturing technologies.

Electrosynthesis Green Chemistry Scalable Process Aniline Synthesis

4-Nitrobenzotrifluoride: High-Value Application Scenarios for Scientific and Industrial Procurement


Precursor for Advanced Fluorinated Anilines in API and Agrochemical Manufacturing

This is a primary high-value application. 4-Nitrobenzotrifluoride is a demonstrated feedstock for the scalable electrosynthesis of 3-trifluoromethylanilines, crucial intermediates for active pharmaceutical ingredients (APIs) and advanced agrochemicals . The development of an electrochemical process yielding up to 75% for the target aniline salt directly from this nitroarene class provides a clear, modern, and sustainable industrial route, making this compound a strategic procurement choice for manufacturers seeking to implement green chemistry principles.

Fluorinated Building Block for Medicinal Chemistry and Drug Discovery

In drug discovery, the -CF₃ group is a privileged motif due to its ability to enhance metabolic stability and lipophilicity without introducing a chiral center. 4-Nitrobenzotrifluoride serves as an ideal entry point for introducing this group. As supported by class-level evidence, its use as a bioisostere for 4-nitrotoluene is a rational design strategy to create more robust lead compounds [1]. Its application is specifically noted in the synthesis of anti-inflammatory and analgesic drug candidates .

Specialty Polymer and Advanced Material Synthesis

The unique electron-deficient character of 4-Nitrobenzotrifluoride makes it a valuable monomer or modifier in material science. Its use is documented in the development of specialty polymers and coatings, where it contributes to improved chemical resistance and durability . The strong electron-withdrawing nature of the -CF₃ group can be leveraged to tune the electronic and optical properties of advanced materials.

Key Intermediate in Agrochemical Formulation and Development

As a versatile organic synthesis building block, 4-Nitrobenzotrifluoride is employed in creating a wide array of agricultural protection agents, including pesticides and herbicides [1][2]. The predictable reactivity conferred by its nitro group allows for the rational design of molecules with specific modes of action against target pests, while the -CF₃ group can enhance the environmental persistence and efficacy of the final agrochemical product [2].

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